2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide
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Overview
Description
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide is a chemical compound with a complex structure that includes multiple chlorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide typically involves the reaction of 2,4-dichloroaniline with 2-chloro-4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.
Scientific Research Applications
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)propanamide
- 2-chloro-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-Chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxovaleramide is unique due to its specific structure, which includes a pentanamide backbone with multiple chlorine substitutions. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
62609-85-2 |
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Molecular Formula |
C13H14Cl3NO2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl3NO2/c1-13(2,3)11(18)10(16)12(19)17-9-5-4-7(14)6-8(9)15/h4-6,10H,1-3H3,(H,17,19) |
InChI Key |
NQACSEZYALURGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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